molecular formula C15H22N4O3 B5291546 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

カタログ番号 B5291546
分子量: 306.36 g/mol
InChIキー: XYYVWUWDACMHII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(Cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, commonly known as CPIP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. CPIP is a derivative of piperidine and imidazole, which are two important classes of organic compounds. CPIP is a potent and selective inhibitor of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels.

作用機序

CPIP acts as a competitive antagonist of the 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor, binding to the same site as capsaicin, which is a natural ligand of this receptor. By inhibiting the 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor, CPIP can block the transmission of pain and inflammation signals in the nervous system. CPIP has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.
Biochemical and Physiological Effects:
CPIP has been shown to have a number of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of body temperature, and the regulation of blood pressure. CPIP has been shown to be effective in animal models of pain and inflammation, and has been proposed as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of using CPIP in lab experiments is its potency and selectivity as a 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor antagonist. CPIP has been shown to be more potent and selective than other 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 antagonists, such as capsazepine and SB-366791. However, one of the limitations of using CPIP is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental protocols.

将来の方向性

There are a number of future directions for the study of CPIP, including the development of more potent and selective 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 antagonists, the investigation of the role of 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 in other physiological processes, and the exploration of the therapeutic potential of 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 antagonists in the treatment of pain and inflammatory diseases. Additionally, the use of CPIP in combination with other drugs or therapies may provide new avenues for the treatment of these conditions.

合成法

CPIP can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing CPIP is solid-phase synthesis, which involves the use of a resin-bound piperidine derivative and an imidazole derivative. The two derivatives are coupled together using standard peptide coupling reagents, such as HBTU or DIC, to form the CPIP molecule.

科学的研究の応用

CPIP has been used in a wide range of scientific research applications, including the study of pain, inflammation, and nociception. The 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor is known to play a key role in these processes, and CPIP has been shown to be a potent and selective inhibitor of this receptor. CPIP has also been used in the study of other 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid channels, such as 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidA1 and 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidM8, which are involved in the perception of cold and irritants.

特性

IUPAC Name

1-(cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-13(21)15(19-10-7-16-11-19)5-8-18(9-6-15)14(22)17-12-3-1-2-4-12/h7,10-12H,1-6,8-9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVWUWDACMHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。